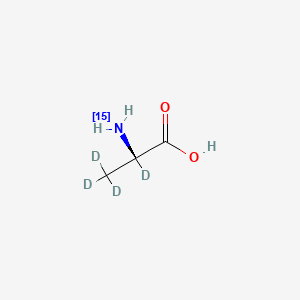

L-Alanine-15N,d4

Description

BenchChem offers high-quality L-Alanine-15N,d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Alanine-15N,d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H7NO2 |

|---|---|

Molecular Weight |

94.11 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-2,3,3,3-tetradeuteriopropanoic acid |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D,4+1 |

InChI Key |

QNAYBMKLOCPYGJ-GIJHUWHDSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])[2H])[15NH2] |

Canonical SMILES |

CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of L-Alanine-¹⁵N,d₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. This document details two primary synthetic routes, enzymatic resolution for chiral purity, and final purification protocols, supported by quantitative data and workflow visualizations.

Introduction

L-Alanine-¹⁵N,d₄ is a non-essential amino acid isotopically enriched with one ¹⁵N atom and four deuterium atoms. This labeling provides a distinct mass shift, making it an invaluable tracer for metabolic flux analysis and a reliable internal standard for quantitative mass spectrometry-based studies. The synthesis of this compound requires a multi-step process involving the preparation of a deuterated racemic alanine precursor, incorporation of the ¹⁵N isotope, and subsequent chiral resolution to isolate the biologically active L-enantiomer.

Synthesis of Racemic DL-Alanine-¹⁵N,d₄

Two principal methods are outlined for the synthesis of the racemic intermediate, DL-Alanine-¹⁵N,d₄: the Strecker synthesis and reductive amination.

Route 1: Strecker Synthesis of DL-Alanine-¹⁵N,d₄

The Strecker synthesis is a classic method for producing amino acids from aldehydes. In this adaptation, deuterated acetaldehyde serves as the starting material to introduce the deuterium labels, and ¹⁵N-labeled ammonium chloride provides the ¹⁵N isotope.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of ¹⁵N-ammonium chloride (¹⁵NH₄Cl) in D₂O is prepared.

-

Addition of Reagents: Deuterated acetaldehyde (acetaldehyde-d₄) is added to the ¹⁵NH₄Cl solution, followed by the slow addition of sodium cyanide (NaCN) in D₂O. The reaction is typically carried out at a controlled temperature, often starting at low temperatures (0-5 °C) and then allowed to warm to room temperature.

-

Formation of α-aminonitrile: The reaction mixture is stirred for several hours to form the intermediate α-aminonitrile-d₄,¹⁵N.

-

Hydrolysis: The α-aminonitrile is then hydrolyzed to the corresponding amino acid by heating with a strong acid, such as hydrochloric acid (HCl), in D₂O.

-

Isolation of DL-Alanine-¹⁵N,d₄: The resulting solution is concentrated to yield the crude DL-Alanine-¹⁵N,d₄ hydrochloride.

Logical Relationship of Strecker Synthesis

Caption: Strecker synthesis of DL-Alanine-¹⁵N,d₄.

Route 2: Reductive Amination of Pyruvic Acid-d₃

This method involves the reductive amination of deuterated pyruvic acid. The deuterium at the α-position is introduced during the reduction step.

Experimental Protocol:

-

Reaction Mixture: Pyruvic acid-d₃ is dissolved in a suitable solvent, typically an aqueous medium, with ¹⁵N-ammonium chloride.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), is introduced to the reaction mixture. The use of a deuterated reducing agent like sodium borodeuteride (NaBD₄) in D₂O ensures the introduction of the fourth deuterium atom at the α-position.

-

Reaction Conditions: The reaction is carried out under controlled pH and temperature to facilitate the formation of the imine intermediate and its subsequent reduction.

-

Work-up: After the reaction is complete, the crude DL-Alanine-¹⁵N,d₄ is isolated by removing the catalyst (if applicable) and evaporating the solvent.

Signaling Pathway for Reductive Amination

Caption: Reductive amination synthesis of DL-Alanine-¹⁵N,d₄.

Enzymatic Resolution of DL-Alanine-¹⁵N,d₄

To obtain the desired L-enantiomer, the racemic mixture of DL-Alanine-¹⁵N,d₄ is subjected to enzymatic resolution. This process involves the N-acetylation of the racemic mixture followed by the stereoselective hydrolysis of the N-acetyl-L-alanine-¹⁵N,d₄.

N-Acetylation of DL-Alanine-¹⁵N,d₄

Experimental Protocol:

-

Reaction Setup: DL-Alanine-¹⁵N,d₄ is dissolved in a mixture of acetic acid and acetic anhydride.

-

Acetylation: The reaction mixture is heated to facilitate the acetylation of the amino group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the excess acetic acid and acetic anhydride are removed under reduced pressure. The resulting N-acetyl-DL-alanine-¹⁵N,d₄ is then purified by recrystallization. A yield of 78-83% with a purity of 98.7-99% can be achieved.[1]

Enzymatic Hydrolysis using Aminoacylase

Experimental Protocol:

-

Enzyme Solution: A solution of N-acetyl-DL-alanine-¹⁵N,d₄ is prepared in a buffer at the optimal pH for the aminoacylase enzyme (typically pH 7.0-8.0).[2]

-

Enzymatic Reaction: Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney) is added to the substrate solution. The reaction is incubated at the optimal temperature (around 37-50 °C) with gentle agitation.[3] The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.

-

Reaction Monitoring: The progress of the reaction is monitored until approximately 50% hydrolysis is achieved, indicating the complete conversion of the L-isomer.

-

Separation: The resulting mixture contains L-Alanine-¹⁵N,d₄ and unreacted N-acetyl-D-alanine-¹⁵N,d₄. The L-alanine can be separated from the N-acetyl-D-alanine by techniques such as ion-exchange chromatography or selective precipitation.

Experimental Workflow for Enzymatic Resolution

References

Isotopic Enrichment of L-Alanine-¹⁵N,d₄: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the isotopic enrichment of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to facilitate the understanding and application of this powerful research tool.

Introduction to Isotopically Labeled L-Alanine

Stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating drug metabolism.[1] The incorporation of heavy isotopes such as ¹⁵N and deuterium (d or ²H) allows for the differentiation of labeled molecules from their endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] L-Alanine, a non-essential amino acid, plays a pivotal role in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, the brain, and the central nervous system.[2] The dually labeled L-Alanine-¹⁵N,d₄ offers distinct advantages in specific research applications, particularly in metabolic flux analysis and biomolecular NMR.[3][4]

Synthesis and Enrichment Methodologies

The generation of L-Alanine-¹⁵N,d₄ involves the specific incorporation of four deuterium atoms and one ¹⁵N atom into the L-alanine molecule. While various methods exist for single isotope labeling, a combination of chemical and enzymatic strategies is often employed for dual labeling to achieve high isotopic purity.

Chemical Synthesis Approaches

Chemical synthesis provides a versatile route for producing L-Alanine-¹⁵N,d₄. A common strategy involves a multi-step process:

-

Deuteration: The deuteration of L-alanine can be achieved through methods like base-catalyzed hydrogen-deuterium exchange. This process typically involves treating L-alanine with a base in the presence of a deuterium source, such as deuterium oxide (D₂O).

-

¹⁵N Incorporation: The ¹⁵N isotope is often introduced via a nitrogen source, such as ¹⁵NH₄Cl, during the synthesis. Non-enzymatic transamination represents a high-yield alternative, utilizing a catalyst like pyridoxal or a salicylaldehyde derivative with a metal salt in D₂O.

Enzymatic Synthesis

Enzymatic methods offer high stereospecificity, ensuring the production of the biologically active L-enantiomer. A highly efficient method for synthesizing L-[¹⁵N]amino acids involves the use of bacterial NAD-dependent amino acid dehydrogenases, such as Alanine Dehydrogenase. The synthesis is typically carried out using the corresponding α-ketoacid as a precursor and ¹⁵NH₄Cl as the ¹⁵N source. For L-Alanine-¹⁵N,d₄, a deuterated α-ketoacid precursor would be required.

Data Presentation: Properties of L-Alanine-¹⁵N,d₄

The successful enrichment of L-Alanine-¹⁵N,d₄ is quantified by its isotopic purity and molecular characteristics. Commercially available variants of labeled L-Alanine demonstrate high levels of enrichment.

| Property | Value | Reference |

| Molecular Formula | C₃H₃D₄¹⁵NO₂ | |

| Molecular Weight | 97.09 g/mol | |

| Isotopic Enrichment (¹⁵N) | 97-99% | |

| Isotopic Enrichment (D) | 97-99% | |

| Chemical Purity | ≥98% |

Experimental Protocols

Protocol for Enzymatic Synthesis of L-Alanine-¹⁵N,d₄

This protocol describes a general enzymatic approach for the synthesis of L-Alanine-¹⁵N,d₄ using a deuterated precursor and Alanine Dehydrogenase.

Materials:

-

Deuterated pyruvic acid (pyruvic acid-d₄)

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl, 99 atom % ¹⁵N)

-

Alanine Dehydrogenase (from Bacillus subtilis)

-

Glucose Dehydrogenase

-

NADH

-

D-Glucose

-

Tris-HCl buffer (pH 8.0)

-

Deionized water

-

Ion-exchange chromatography column

-

Lyophilizer

Procedure:

-

Prepare a reaction mixture in Tris-HCl buffer containing deuterated pyruvic acid, ¹⁵NH₄Cl, NADH, and D-glucose.

-

Initiate the reaction by adding Alanine Dehydrogenase and Glucose Dehydrogenase. The Glucose Dehydrogenase is used for the regeneration of NADH.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the reaction progress by measuring the consumption of NADH spectrophotometrically.

-

Once the reaction is complete, terminate it by heat inactivation or by adding an acid.

-

Purify the resulting L-Alanine-¹⁵N,d₄ using ion-exchange chromatography.

-

Lyophilize the purified product to obtain a stable powder.

-

Determine the isotopic enrichment and chemical purity using mass spectrometry and NMR.

Protocol for Isotopic Enrichment Analysis by Mass Spectrometry

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

-

Derivatization (for GC-MS): Derivatize the L-Alanine-¹⁵N,d₄ sample to make it volatile. A common method is esterification followed by acylation.

-

Chromatographic Separation: Inject the derivatized sample into the GC or the underivatized sample into the LC to separate it from any impurities.

-

Mass Spectrometry Analysis: The separated compound is introduced into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum of the analyte. The molecular ion peak will correspond to the mass of the labeled L-Alanine.

-

Enrichment Calculation: Compare the intensity of the mass peak for L-Alanine-¹⁵N,d₄ with any residual unlabeled L-Alanine to calculate the isotopic enrichment.

Applications in Research and Drug Development

Isotopically labeled L-Alanine, including L-Alanine-¹⁵N,d₄, has a wide range of applications in scientific research.

-

Metabolic Flux Analysis (MFA): As a tracer, L-Alanine-¹⁵N,d₄ is used to quantify the rates of metabolic reactions. Alanine's central role in metabolism connects amino acid, carbohydrate, and lipid metabolic pathways.

-

Biomolecular NMR: Labeled amino acids are utilized in NMR-based research to investigate the structure, dynamics, and binding of biological macromolecules. Deuterium labeling is particularly useful in NMR studies of large proteins.

-

Quantitative Proteomics (SILAC): While less common than ¹³C and ¹⁵N labeling, deuterium labeling can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

-

Internal Standards: L-Alanine-¹⁵N,d₄ can be used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of L-Alanine-¹⁵N,d₄.

Caption: Enzymatic synthesis workflow for L-Alanine-¹⁵N,d₄.

Caption: Metabolic fate of L-Alanine-¹⁵N,d₄ as a tracer.

Caption: A generalized SILAC workflow using labeled L-Alanine.

References

Commercial Suppliers and Technical Applications of L-Alanine-15N,d4: A Guide for Researchers

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, L-Alanine-15N,d4 serves as a critical tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercial suppliers for L-Alanine labeled with nitrogen-15 and deuterium, along with a detailed experimental protocol for its application.

While sourcing L-Alanine labeled exclusively with a single nitrogen-15 and four deuterium atoms (L-Alanine-15N,d4) can be challenging, several reputable suppliers offer closely related isotopologues. The most common commercially available forms include deuterium labeling on the methyl group (d3) or throughout the carbon backbone (d4), often in combination with carbon-13 labeling.

Commercial Supplier Data

The following table summarizes the quantitative data for commercially available isotopologues of L-Alanine closely related to L-Alanine-15N,d4. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

| Supplier | Product Description | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | L-Alanine (¹³C₃, 97-99%; D₄, 97-99%; ¹⁵N, 97-99%)[1][2] | ¹³C: 97-99%, D: 97-99%, ¹⁵N: 97-99% | ≥98% |

| Cambridge Isotope Laboratories, Inc. | L-Alanine (¹⁵N, 98%)[3] | ¹⁵N: ≥98% | ≥98% |

| Eurisotop (a subsidiary of CIL) | L-ALANINE (2,3,3,3-D4, 98%; ¹⁵N, 98%) | D: 98%, ¹⁵N: 98% | ≥98% |

| Sigma-Aldrich (Merck) | L-Alanine-¹⁵N | ¹⁵N: 98 atom %[4] | ≥98.7% (CP) |

Experimental Protocol: Use of Isotopically Labeled L-Alanine as an Internal Standard in LC-MS/MS for Protein Quantification

This protocol outlines a general procedure for using isotopically labeled L-Alanine as an internal standard in a typical proteomics workflow involving protein digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

L-Alanine, isotopically labeled (e.g., L-Alanine-¹⁵N,d4 or a suitable alternative)

-

Protein sample (e.g., cell lysate, plasma)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

Sample Preparation

-

Protein Denaturation and Reduction:

-

To 100 µg of protein sample, add 8 M urea in 50 mM ammonium bicarbonate to a final volume of 100 µL.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour.

-

-

Alkylation:

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Dilution and Internal Standard Spiking:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Spike the sample with a known concentration of the isotopically labeled L-Alanine internal standard. The exact concentration will need to be optimized based on the expected concentration of endogenous L-Alanine and the sensitivity of the mass spectrometer.

-

-

Enzymatic Digestion:

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Reconstitution:

-

Reconstitute the dried peptides in a suitable volume of 0.1% formic acid in water for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Inject the reconstituted sample onto a C18 reverse-phase column.

-

Separate the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid. The gradient parameters should be optimized for the specific sample complexity and column dimensions.

-

-

Mass Spectrometry:

-

Analyze the eluting peptides on a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Ensure that the mass spectrometer is configured to detect both the unlabeled (endogenous) and the labeled (internal standard) L-Alanine-containing peptides.

-

Data Analysis

-

Peptide Identification and Quantification:

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, Skyline).

-

Identify peptides by searching the acquired spectra against a relevant protein database.

-

Quantify the peak areas for the extracted ion chromatograms (XICs) of both the light (endogenous) and heavy (internal standard) peptide pairs.

-

-

Calculation of Endogenous Analyte Concentration:

-

Calculate the ratio of the peak area of the endogenous peptide to the peak area of the isotopically labeled internal standard peptide.

-

Determine the concentration of the endogenous peptide by comparing this ratio to a standard curve generated with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

-

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the use of isotopically labeled L-Alanine.

Experimental workflow for protein quantification using a labeled internal standard.

Metabolic incorporation of labeled L-Alanine into newly synthesized proteins.

References

- 1. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6800-0.25 [isotope.com]

- 3. L-Alanine (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. L-Alanine-15N 98 atom % 15N | 25713-23-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Spectrum of L-Alanine-15N,d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectrum of L-Alanine-15N,d4. This isotopically labeled variant of L-alanine is a crucial tool in advanced biomolecular NMR studies, metabolomics, and drug development, offering specific insights into molecular structure, dynamics, and metabolic pathways. This document outlines the expected spectral parameters, a comprehensive experimental protocol for data acquisition, and relevant biochemical pathways.

Introduction to L-Alanine-15N,d4 in NMR Spectroscopy

L-Alanine, a non-essential amino acid, is central to numerous metabolic processes, including the glucose-alanine cycle.[1][2] Isotopic labeling of L-alanine with ¹⁵N and deuterium (²H or D) at the Cα and methyl positions (d4) provides a powerful probe for NMR spectroscopy. The ¹⁵N labeling allows for heteronuclear correlation experiments to trace the nitrogen backbone of proteins and metabolites, while deuteration simplifies complex ¹H spectra and alters relaxation properties, which is particularly advantageous for studying large macromolecules. The use of such labeled amino acids is well-established in protein NMR spectroscopy to reduce spectral overlap and monitor specific residues.

L-Alanine-15N,d4 is commercially available from various suppliers and is intended for use in biomolecular NMR, metabolism, metabolomics, and proteomics research.[3][4]

Predicted NMR Spectral Data

Obtaining a complete, experimentally verified dataset for L-Alanine-15N,d4 from a single source is challenging due to the specific combination of isotopic labels. The following tables summarize expected chemical shifts and coupling constants. These values are derived from data for unlabeled and other isotopically labeled L-alanine species, with adjustments for known isotopic effects.

Note on Deuteration Effects: The notation 'd4' in L-Alanine-15N,d4 implies deuteration at the α-carbon and the three methyl protons (CD₃CD(¹⁵NH₂)COOH). This has significant consequences for the NMR spectra:

-

¹H NMR: The absence of protons at the α and β carbons means there will be no corresponding signals in the ¹H spectrum. The only observable proton signals from the molecule itself would be from the amine (-NH₂) and carboxylic acid (-COOH) groups, which are often exchangeable with the solvent and may not be observed depending on the solvent (e.g., D₂O) and pH.

-

¹³C NMR: The ¹³C signals will be present, but their multiplicities will be altered due to coupling with deuterium (a spin-1 nucleus), resulting in complex multiplets. The chemical shifts will also experience a slight upfield shift (isotope effect) compared to the protonated form.

-

¹⁵N NMR: The ¹⁵N nucleus will primarily couple to the two amine protons (if present and not exchanged) and potentially to the α-deuteron and α-carbon.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Hα | N/A | - | Replaced by Deuterium |

| Hβ | N/A | - | Replaced by Deuterium |

| NH₂ | ~8.0 - 8.5 | Singlet (broad) | Highly dependent on pH and solvent. May be unobservable in D₂O due to exchange. |

Data are referenced against DSS at 298K in an aqueous solution.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| Cα | ~52.5 | Multiplet | Shifted slightly upfield from unlabeled L-Alanine (~53.2 ppm) due to the deuterium isotope effect.[2] Coupled to ¹⁵N and ²H. |

| Cβ | ~18.0 | Multiplet | Shifted slightly upfield from unlabeled L-Alanine (~18.8 ppm) due to the deuterium isotope effect. Coupled to three ²H nuclei. |

| C' (COO) | ~178.5 | Singlet | Largely unaffected by deuteration at Cα and Cβ. |

Data are based on values for unlabeled L-alanine from the Biological Magnetic Resonance Data Bank (BMRB) and adjusted for expected isotope effects.

Table 3: Predicted ¹⁵N NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| ¹⁵N | ~22.0 | Triplet (in non-exchanging solvent) | The chemical shift is sensitive to the solvent environment. The multiplicity arises from coupling to the two amine protons. In D₂O, this would likely be a singlet. |

The chemical shift is referenced relative to a ¹⁵N standard.

Table 4: Key J-Coupling Constants

| Coupling Nuclei | Coupling Constant (J) in Hz | Notes |

| ¹J(¹⁵N, ¹H) | ~73 - 90 | One-bond coupling between the nitrogen and its attached protons. This is a key parameter in many heteronuclear correlation experiments. |

| ¹J(¹³Cα, ¹⁵N) | ~7 - 11 | One-bond coupling across the peptide bond, crucial for backbone tracing in proteins. |

| ²J(¹H, ¹⁵N) | ~5 - 10 | Two-bond coupling, often observed in long-range heteronuclear correlation experiments. |

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality NMR spectra of L-Alanine-15N,d4.

Sample Preparation

-

Compound: Obtain L-Alanine-15N,d4 with high isotopic purity (typically >98%).

-

Solvent Selection:

-

For ¹H NMR observation of the amine protons, use a solvent mixture such as 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.

-

For ¹³C and ¹⁵N NMR, D₂O is a suitable solvent to minimize the residual water signal and avoid proton exchange with the amine group.

-

-

Concentration: Prepare a sample with a concentration of 10-50 mM. For natural abundance experiments on 'unlabeled' samples, concentrations of 500 µM to 1 mM may be necessary.

-

pH Adjustment: Adjust the pH of the sample to the desired value (e.g., 7.4 for physiological conditions) using dilute solutions of DCl or NaOD in D₂O to minimize the addition of protonated species.

-

Internal Standard: Add a suitable internal reference standard for chemical shift calibration, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples.

-

Sample Filtration and Transfer: Filter the final solution into a high-precision NMR tube (e.g., Shigemi or equivalent).

NMR Spectrometer Setup and Calibration

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Tuning and Matching: Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁵N) before data acquisition.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Pulse Width Calibration: Calibrate the 90° pulse widths for all relevant nuclei (¹H, ¹³C, and ¹⁵N).

Data Acquisition Parameters

1D ¹⁵N Spectrum:

-

Pulse Program: A simple pulse-acquire sequence with ¹H decoupling (e.g., zgig on Bruker systems).

-

Spectral Width: Centered around the expected ¹⁵N chemical shift (~20-30 ppm) with a width of 50-100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: Dependent on sample concentration, typically several thousand scans for good signal-to-noise.

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: A standard sensitivity-enhanced HSQC experiment with water suppression (e.g., hsqcetf3gpsi on Bruker systems).

-

¹H Spectral Width: ~12-16 ppm, centered around 4.7 ppm.

-

¹⁵N Spectral Width: ~30-40 ppm, centered around the expected ¹⁵N resonance.

-

Number of Increments (t1 dimension): 128-256 complex points.

-

Number of Scans per Increment: 8-32, depending on concentration.

-

¹J(NH) Coupling Constant: Set to an average value of ~90 Hz for magnetization transfer.

Signaling and Metabolic Pathways

L-Alanine is a key player in intermediary metabolism, connecting glycolysis and the citric acid cycle with amino acid metabolism. Below are diagrams of key pathways involving L-Alanine.

Caption: The Glucose-Alanine Cycle for transporting nitrogen from muscle to the liver.

Caption: Central metabolic pathways of L-Alanine.

Conclusion

References

A Technical Guide to L-Alanine-¹⁵N,d₄: Background, Abundance, and Applications

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of L-Alanine-¹⁵N,d₄, a stable isotope-labeled amino acid critical for a range of advanced analytical applications. This document details its fundamental properties, natural isotopic abundance, and its utility in metabolic research, quantitative proteomics, and structural biology.

Background and Significance

L-Alanine-¹⁵N,d₄ is a synthetic isotopologue of the non-essential amino acid L-Alanine. In this molecule, the nitrogen atom is replaced with its stable, heavier isotope, nitrogen-15 (¹⁵N), and four hydrogen atoms are substituted with deuterium (²H or d), the stable heavy isotope of hydrogen. The native chemical structure of L-Alanine is C₃H₇NO₂[1]. The labeling renders the molecule heavier than its natural counterpart, with a distinct mass that allows it to be differentiated and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3][4][5].

The primary utility of L-Alanine-¹⁵N,d₄ lies in its application as an internal standard and a metabolic tracer. Because its chemical and physical properties are nearly identical to the endogenous L-Alanine, it behaves similarly in biological and chemical processes. This characteristic is crucial for its use in isotope dilution mass spectrometry, where it serves as a reliable internal standard for the precise quantification of natural L-Alanine in complex biological matrices. Furthermore, by tracking the incorporation of ¹⁵N and deuterium into various metabolites, researchers can elucidate metabolic pathways and quantify reaction rates, a technique known as metabolic flux analysis (MFA). In structural biology, particularly in NMR studies of large proteins, selective labeling with deuterated amino acids helps to simplify complex spectra and enhance spectral resolution.

Natural Abundance of Constituent Isotopes

The utility of L-Alanine-¹⁵N,d₄ as a tracer and standard is predicated on the low natural abundance of its constituent heavy isotopes, ¹⁵N and deuterium. This ensures a high signal-to-noise ratio when the labeled compound is introduced into a biological system. The natural abundances of these stable isotopes are summarized below.

| Isotope | Symbol | Natural Abundance (Atom %) | Key Facts |

| Nitrogen-15 | ¹⁵N | ~0.38% | The vast majority of naturally occurring nitrogen is ¹⁴N (99.62%). ¹⁵N has a fractional nuclear spin of one-half, making it advantageous for NMR studies by providing narrower line widths compared to ¹⁴N. |

| Deuterium | ²H or d | ~0.0156% | Deuterium accounts for about 1 in every 6,400 to 6,600 hydrogen atoms on Earth. Its abundance can vary slightly between different natural water sources. |

Key Applications and Experimental Protocols

L-Alanine-¹⁵N,d₄ is a versatile tool employed in several advanced research methodologies. The following sections outline the protocols for its principal applications.

Use as an Internal Standard in Quantitative Mass Spectrometry

In quantitative proteomics and metabolomics, L-Alanine-¹⁵N,d₄ is an ideal internal standard for the accurate measurement of L-Alanine concentrations in biological samples. The methodology, known as isotope dilution mass spectrometry, is considered a gold standard for quantification.

Experimental Protocol Outline:

-

Sample Preparation: A known, fixed amount of L-Alanine-¹⁵N,d₄ is added to every biological sample (e.g., plasma, tissue homogenate), calibration standard, and quality control sample before any sample processing or extraction steps.

-

Extraction: Analytes, including the endogenous L-Alanine and the spiked L-Alanine-¹⁵N,d₄ standard, are extracted from the sample matrix. This may involve protein precipitation, solid-phase extraction, or other purification methods.

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatography step separates L-Alanine from other sample components. The mass spectrometer is set to detect both the analyte (natural L-Alanine) and the internal standard (L-Alanine-¹⁵N,d₄) based on their specific mass-to-charge ratios.

-

Data Analysis: The peak areas for both the analyte and the internal standard are measured. A peak area ratio (Analyte Area / Internal Standard Area) is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of L-Alanine in the unknown samples is then determined by comparing their peak area ratios to this calibration curve.

Metabolic Flux Analysis (MFA)

L-Alanine-¹⁵N,d₄ can be used as a tracer to study the dynamics of metabolic pathways. Alanine is central to metabolism, linking carbohydrate and amino acid pathways through its reversible conversion to pyruvate. By introducing the labeled alanine into a cell culture or organism, researchers can track the ¹⁵N and deuterium labels as they are incorporated into other molecules, providing quantitative insights into metabolic fluxes.

Experimental Protocol Outline:

-

Isotope Labeling Experiment: A biological system (e.g., cell culture) is grown in a medium where standard L-Alanine is replaced with L-Alanine-¹⁵N,d₄. The system is allowed to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: After a defined period, the cells are harvested, and intracellular metabolites are rapidly extracted.

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (e.g., LC-MS or GC-MS) to determine the mass isotopomer distributions (MIDs) for metabolites of interest. The MIDs reveal the extent to which the heavy isotopes from L-Alanine-¹⁵N,d₄ have been incorporated into other compounds.

-

Flux Calculation: The experimental MIDs, along with a stoichiometric model of the metabolic network and measured extracellular rates (e.g., nutrient uptake), are used as inputs for computational software. The software then calculates the intracellular metabolic reaction rates (fluxes) that best explain the observed labeling patterns.

The key reaction tracked is the transamination of L-Alanine, catalyzed by Alanine Transaminase (ALT), which is fundamental to the glucose-alanine cycle.

Protein NMR Spectroscopy

In NMR studies of high-molecular-weight proteins, extensive deuteration is used to simplify spectra and reduce signal broadening. However, to obtain structural and dynamic information, protons need to be reintroduced at specific sites. L-Alanine-¹⁵N,d₄, or more commonly, specifically labeled versions like L-alanine-3-¹³C,2-²H, are used for this purpose.

Experimental Protocol Outline:

-

Protein Expression: The protein of interest is overexpressed in a host organism (typically E. coli) grown in a deuterated minimal medium (D₂O-based). This ensures that the majority of the protein is deuterated.

-

Selective Labeling: The deuterated medium is supplemented with the specifically labeled L-Alanine isotopologue. The cellular machinery incorporates this labeled amino acid during protein synthesis. This results in a highly deuterated protein where only specific alanine residues (or parts of them, like methyl groups) are protonated and/or ¹³C/¹⁵N labeled.

-

Protein Purification: The labeled protein is purified from the host cells using standard chromatographic techniques.

-

NMR Spectroscopy: The purified protein sample is analyzed using advanced NMR techniques, such as methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy). The simplified spectra allow for the unambiguous assignment of signals and the study of protein structure, dynamics, and interactions at the selectively labeled sites.

Conclusion

L-Alanine-¹⁵N,d₄ and its related isotopologues are powerful tools in modern biological and biomedical research. Their application as internal standards provides unparalleled accuracy in quantitative mass spectrometry, a critical need in drug development and clinical chemistry. As metabolic tracers, they offer a window into the complex and dynamic network of cellular metabolism. Finally, in structural biology, they enable the study of large and complex proteins by NMR. This guide provides a foundational understanding of these applications for professionals seeking to leverage the power of stable isotope labeling in their research endeavors.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Transamination pathways influencing L-glutamine and L-glutamate oxidation by rat enterocyte mitochondria and the subcellular localization of L-alanine aminotransferase and L-aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

Methodological & Application

L-Alanine-¹⁵N,d₄: A Powerful Tracer for Unraveling Metabolic Fluxes

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

The study of cellular metabolism, particularly the intricate network of biochemical reactions that sustain life, is fundamental to understanding health and disease. Metabolic flux analysis (MFA) has emerged as a critical tool for quantifying the rates of metabolic reactions, providing a dynamic view of cellular activity. Stable isotope tracers are central to MFA, and among them, L-Alanine-¹⁵N,d₄ offers a unique advantage by enabling the simultaneous tracing of both nitrogen and carbon backbones of this key amino acid. This application note provides a comprehensive overview and detailed protocols for utilizing L-Alanine-¹⁵N,d₄ in metabolic flux analysis, catering to researchers in academia and the pharmaceutical industry.

Alanine occupies a pivotal position in metabolism, acting as a bridge between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[1] Its dual labeling with ¹⁵N and deuterium (d₄) allows for the precise tracking of its nitrogen group through transamination reactions and its carbon skeleton as it is shuttled between different metabolic pathways. This makes L-Alanine-¹⁵N,d₄ an invaluable tool for investigating cellular energetics, biosynthesis, and the metabolic reprogramming characteristic of various diseases, including cancer.[1][2][3]

Key Applications

-

Tracing Nitrogen Metabolism: The ¹⁵N label allows for the elucidation of nitrogen sources for the synthesis of other amino acids and nitrogenous compounds.[4]

-

Quantifying Anaplerotic and Cataplerotic Fluxes: The deuterated carbon backbone can be tracked as it enters the TCA cycle via pyruvate, providing insights into the replenishment (anaplerosis) and exit (cataplerosis) of TCA cycle intermediates.

-

Investigating Gluconeogenesis: In relevant tissues like the liver, the contribution of the alanine carbon skeleton to glucose production can be quantified.

-

Studying Disease-Specific Metabolic Reprogramming: L-Alanine-¹⁵N,d₄ can be used to probe the altered metabolic pathways in cancer cells, which often exhibit distinct amino acid metabolism.

-

Drug Development: Understanding the metabolic effects of drug candidates on cellular pathways is crucial. This tracer can be employed to assess the on-target and off-target metabolic consequences of novel therapeutics.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data that can be obtained from metabolic flux analysis experiments using L-Alanine-¹⁵N,d₄. This data illustrates the types of insights that can be gained from such studies.

Table 1: Fractional Contribution of L-Alanine-¹⁵N to the Nitrogen Pool of Other Amino Acids in Cultured Cancer Cells

| Amino Acid | Fractional Contribution (%) |

| Glutamate | 35 ± 4 |

| Aspartate | 28 ± 3 |

| Glutamine | 15 ± 2 |

| Serine | 10 ± 1 |

| Glycine | 8 ± 1 |

Table 2: Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates from L-Alanine-d₄ Labeling

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Citrate | 40% | 15% | 30% | 10% | 5% |

| α-Ketoglutarate | 45% | 18% | 25% | 8% | 4% |

| Succinate | 50% | 20% | 22% | 6% | 2% |

| Malate | 55% | 25% | 15% | 4% | 1% |

| Aspartate | 48% | 22% | 20% | 7% | 3% |

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

This protocol describes the general procedure for labeling adherent mammalian cells with L-Alanine-¹⁵N,d₄.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pre-warmed

-

Labeling medium: Base medium (e.g., DMEM) lacking L-alanine, supplemented with dialyzed fetal bovine serum and a known concentration of L-Alanine-¹⁵N,d₄

-

6-well cell culture plates

-

Liquid nitrogen or dry ice/ethanol slurry

-

Ice-cold 80% methanol

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of the experiment.

-

Media Equilibration: The day before the experiment, replace the growth medium with fresh complete medium to ensure consistent nutrient availability.

-

Initiation of Labeling:

-

Aspirate the complete medium from the wells.

-

Gently wash the cell monolayer twice with pre-warmed PBS.

-

Add 1 mL of pre-warmed labeling medium containing L-Alanine-¹⁵N,d₄ to each well.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator. The duration will depend on the metabolic pathways of interest and their turnover rates.

-

Metabolism Quenching and Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately quench metabolism by placing the plate on a bed of dry ice or by adding liquid nitrogen directly to the wells (use caution).

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells into the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Lysate Collection:

-

Vortex the cell suspension vigorously for 30 seconds.

-

Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

-

Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

-

-

Sample Preparation for Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

The dried extracts can be stored at -80°C or immediately prepared for analysis by GC-MS or LC-MS/MS.

-

Protocol 2: Sample Preparation and Analysis by GC-MS

This protocol outlines the derivatization of amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried metabolite extracts

-

Derivatization reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI).

-

Pyridine

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in 50 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMSCI.

-

Vortex the mixture and incubate at 60°C for 1 hour.

-

-

GC-MS Analysis:

-

After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert.

-

Inject 1 µL of the sample into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Analysis: Selected Ion Monitoring (SIM) or full scan mode to detect the specific mass-to-charge ratios (m/z) of the derivatized amino acids and their isotopologues.

-

-

Protocol 3: Sample Preparation and Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of underivatized amino acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

LC-MS/MS system

Procedure:

-

Sample Reconstitution:

-

Resuspend the dried metabolite extract in a suitable volume (e.g., 100 µL) of a low organic solvent mixture, such as 5% acetonitrile in water.

-

Vortex thoroughly and centrifuge to pellet any insoluble material.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an LC vial.

-

Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: A reversed-phase C18 column suitable for polar analytes (e.g., a column with a polar endcapping).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A gradient from 2% to 95% Mobile Phase B over 10-15 minutes.

-

-

MS/MS Conditions (Example):

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. Specific precursor-product ion transitions for unlabeled and labeled alanine, as well as other amino acids of interest, need to be optimized.

-

-

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by L-Alanine-¹⁵N,d₄ and the general experimental workflow.

Caption: Metabolic pathways traced by L-Alanine-¹⁵N,d₄.

Caption: General experimental workflow for in vitro metabolic flux analysis.

Caption: Oncogenic signaling pathways influencing alanine metabolism.

Conclusion

L-Alanine-¹⁵N,d₄ is a versatile and powerful tracer for metabolic flux analysis, providing a simultaneous window into both nitrogen and carbon metabolism. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute robust experiments. By leveraging this advanced tracer, scientists can gain deeper insights into the metabolic intricacies of biological systems, paving the way for new discoveries in basic research and the development of innovative therapeutic strategies.

References

using L-Alanine-15N,d4 in stable isotope labeling by amino acids in cell culture (SILAC)

Application Notes & Protocols for L-Alanine-¹⁵N,d₄ in SILAC

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC using L-Alanine-¹⁵N,d₄

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics.[1] The technique relies on the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can achieve accurate relative quantification of protein abundance.[3]

While L-arginine and L-lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other amino acids can be employed for specific research questions.[4] L-Alanine, a non-essential amino acid, plays a crucial role in cellular metabolism, linking amino acid metabolism with glycolysis and the TCA cycle through the activity of Alanine Aminotransferase (ALT).[5] The use of L-Alanine labeled with both a stable nitrogen isotope (¹⁵N) and deuterium (d₄) offers a unique mass shift for clear differentiation in mass spectrometry analysis.

Deuterium labeling, while effective, can sometimes introduce a slight chromatographic shift between the labeled and unlabeled peptides, which needs to be considered during data analysis. However, the combined ¹⁵N and d₄ labeling provides a significant mass difference that can facilitate accurate quantification.

Key Applications

-

Quantitative Proteomics: Relative quantification of protein expression changes in response to various stimuli, such as drug treatment or changes in cellular environment.

-

Metabolic Flux Analysis: Tracing the metabolic fate of alanine and its contribution to various metabolic pathways.

-

Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data that could be obtained from a SILAC experiment using L-Alanine-¹⁵N,d₄.

Table 1: L-Alanine-¹⁵N,d₄ Incorporation Efficiency

| Cell Line | Passage Number | Incorporation Efficiency (%) |

| HeLa | 5 | > 97% |

| HEK293 | 5 | > 98% |

| A549 | 6 | > 96% |

Note: Complete incorporation of the labeled amino acid is typically achieved after at least five cell doublings. It is crucial to experimentally verify the incorporation efficiency before proceeding with quantitative analysis.

Table 2: Relative Quantification of Protein Abundance

| Protein ID | Gene Name | H/L Ratio (Treatment/Control) | Regulation |

| P04406 | GAPDH | 1.05 | Unchanged |

| P60709 | ACTB | 0.98 | Unchanged |

| P02768 | ALB | 2.15 | Upregulated |

| Q9Y6K9 | PARK7 | 0.45 | Downregulated |

H/L Ratio: The ratio of the peak intensities of the "heavy" (L-Alanine-¹⁵N,d₄ labeled) and "light" (unlabeled L-Alanine) peptides.

Experimental Protocols

Protocol 1: Cell Culture and Labeling

-

Prepare SILAC Media:

-

Prepare two batches of cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-alanine.

-

"Light" Medium: Supplement one batch with a standard concentration of unlabeled L-alanine.

-

"Heavy" Medium: Supplement the second batch with L-Alanine-¹⁵N,d₄ at the same concentration as the light medium.

-

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

-

-

Cell Adaptation:

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled L-Alanine in the "heavy" population.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population will serve as the control.

-

Protocol 2: Protein Extraction and Digestion

-

Cell Lysis:

-

Harvest the "light" and "heavy" cell populations separately.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Mixing and Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Reduce the protein mixture with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the protein mixture with trypsin overnight at 37°C.

-

Protocol 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Desalt the digested peptides using a C18 StageTip.

-

Analyze the peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled with a nano-liquid chromatography system.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a software platform that supports SILAC quantification, such as MaxQuant.

-

The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs based on their mass difference and peak intensities.

-

Visualizations

Caption: General workflow for a SILAC experiment.

Caption: Incorporation of L-Alanine into cellular metabolism.

References

- 1. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for L-Alanine-15N,d4 In Vivo Infusion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are invaluable tools for in vivo metabolic research, enabling the quantification of amino acid flux, protein synthesis, and breakdown rates.[1] L-Alanine, a non-essential amino acid, plays a crucial role in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism between the muscle and the liver.[2][3][4] This document provides a detailed protocol for conducting in vivo infusion studies using the stable isotope tracer L-Alanine-15N,d4 to investigate alanine turnover and its role in metabolic pathways.

The use of stable isotopes like L-Alanine-15N,d4 offers a safe and effective method to trace the metabolic fate of alanine in human subjects and animal models.[5] The protocol herein covers subject preparation, sterile infusate preparation, tracer infusion, blood sampling, and sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Subject/Animal Preparation

-

Fasting: Subjects should be in a post-absorptive state, typically achieved by an overnight fast (10-12 hours). This minimizes the influence of dietary amino acids on the metabolic measurements.

-

Catheterization: For intravenous infusion and repeated blood sampling, catheters should be placed in a sterile manner. Typically, one catheter is placed in an antecubital vein for the infusion of the tracer, and a second catheter is placed in a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood for sampling.

L-Alanine-15N,d4 Tracer Infusion Protocol

A primed, continuous infusion of L-Alanine-15N,d4 is recommended to achieve a steady-state isotopic enrichment in the plasma.

-

Priming Dose: A priming bolus of the tracer is administered to rapidly raise the plasma enrichment to the expected plateau level. The priming dose is crucial to shorten the time required to reach isotopic steady state. The ratio of the priming dose to the infusion rate can be estimated based on the expected turnover rate of the metabolite. For amino acids, a prime-to-infusion ratio of approximately 80:1 (for fast-turning-over compounds) to 100:1 (for slower-turning-over compounds) is often used.

-

Continuous Infusion: Following the priming dose, a continuous infusion is maintained at a constant rate for the duration of the study.

Table 1: Illustrative L-Alanine-15N,d4 Infusion Parameters

| Parameter | Value | Unit | Notes |

| Priming Dose | 1.0 - 2.0 | mg/kg | To be dissolved in sterile saline. |

| Infusion Rate | 0.01 - 0.02 | mg/kg/min | To be infused at a constant rate using a calibrated syringe pump. |

| Infusion Duration | 120 - 180 | minutes | To ensure steady-state is achieved and maintained. |

Note: These values are illustrative and should be optimized based on the specific research question, subject population, and analytical sensitivity.

Blood Sampling Schedule

Blood samples are collected to measure the isotopic enrichment of L-Alanine-15N,d4 in plasma.

-

Baseline Samples: At least two blood samples should be collected before the start of the tracer infusion to determine the natural isotopic abundance (background).

-

Steady-State Samples: During the continuous infusion, blood samples are collected at regular intervals (e.g., every 15-30 minutes) during the expected steady-state period to confirm that a plateau in isotopic enrichment has been reached. Typically, 4-6 samples are collected during the last hour of the infusion.

Table 2: Example Blood Sampling Time Points

| Time Point (minutes) | Event |

| -30, -15 | Baseline blood samples |

| 0 | Priming dose administration and start of continuous infusion |

| 60, 90, 120, 150, 180 | Blood samples during infusion |

Sample Processing and Storage

-

Collection: Blood should be collected in tubes containing an anticoagulant such as heparin.

-

Centrifugation: Plasma should be separated from whole blood by centrifugation at 2,500 rpm for 30 minutes at 4°C.

-

Storage: Plasma samples should be stored at -80°C until analysis to ensure stability.

Plasma L-Alanine-15N,d4 Analysis by LC-MS/MS

The concentration and isotopic enrichment of L-alanine in plasma are determined using a validated LC-MS/MS method.

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation of alanine is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) is used for quantification.

-

Table 3: Mass Spectrometry Parameters for L-Alanine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| L-Alanine (unlabeled) | 90.0 | 44.1 |

| L-Alanine-15N,d4 | 95.0 | 48.1 |

Note: These mass transitions are predicted based on the isotopic labeling. The exact m/z values should be confirmed and optimized on the specific instrument used.

Data Presentation and Calculations

The isotopic enrichment of L-alanine is expressed as a tracer-to-tracee ratio (TTR). Alanine turnover (Rate of Appearance, Ra) can be calculated using the steady-state equation:

Ra = Infusion Rate / (TTR_plateau - TTR_background)

Where:

-

Ra is the rate of appearance of alanine (in µmol/kg/hr).

-

Infusion Rate is the rate of L-Alanine-15N,d4 infusion (in µmol/kg/hr).

-

TTR_plateau is the average tracer-to-tracee ratio during the steady-state period.

-

TTR_background is the tracer-to-tracee ratio in the baseline samples.

Visualization of Metabolic Pathways and Experimental Workflow

Glucose-Alanine Cycle

The following diagram illustrates the glucose-alanine cycle, a key metabolic pathway involving L-alanine.

Caption: The Glucose-Alanine Cycle.

Experimental Workflow

The following diagram outlines the key steps in the L-Alanine-15N,d4 in vivo infusion protocol.

Caption: Experimental Workflow for L-Alanine-15N,d4 Infusion.

References

- 1. Kinetics of intravenously administered 15N-L-alanine in the evaluation of protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. Glucose-Alanine Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-Alanine-¹⁵N,d₄ in Protein Turnover Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein turnover, encompassing both protein synthesis and degradation, is fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in a myriad of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope-labeled amino acids, in conjunction with mass spectrometry, have become indispensable tools for these measurements. L-Alanine-¹⁵N,d₄ is a stable isotope-labeled analog of the non-essential amino acid L-alanine, featuring a ¹⁵N-labeled amino group and four deuterium atoms. This dual-labeling strategy provides a robust tracer for quantifying protein synthesis rates in various biological systems.

These application notes provide a comprehensive overview and detailed protocols for the use of L-Alanine-¹⁵N,d₄ in protein turnover studies.

Principle of the Method

The methodology is based on the principle of tracer incorporation. L-Alanine-¹⁵N,d₄ is introduced into a biological system (in vivo or in vitro), where it enters the free amino acid pool. This labeled alanine is then utilized by the cellular machinery for the synthesis of new proteins. By measuring the rate of incorporation of L-Alanine-¹⁵N,d₄ into proteins over time, the fractional synthesis rate (FSR) of a specific protein or the entire proteome can be calculated. The analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of alanine in protein hydrolysates.

Applications in Research and Drug Development

The measurement of protein turnover using L-Alanine-¹⁵N,d₄ has broad applications, including:

-

Understanding Disease Mechanisms: Investigating alterations in protein synthesis rates in diseases such as cancer, diabetes, and muscular dystrophy.

-

Pharmacodynamic Biomarkers: Assessing the effect of drug candidates on protein synthesis pathways in preclinical and clinical studies. For instance, a compound's impact on tumor growth could be evaluated by measuring its effect on protein synthesis within cancer cells.

-

Nutritional Studies: Evaluating the impact of different diets or nutritional supplements on muscle protein synthesis and overall metabolic health.

-

Aging Research: Studying age-related changes in protein turnover in various tissues.

Experimental Protocols

In Vivo Measurement of Muscle Protein Synthesis in a Mouse Model

This protocol describes a method for measuring the fractional synthesis rate of mixed muscle proteins in mice using a bolus injection of L-Alanine-¹⁵N,d₄.

Materials:

-

L-Alanine-¹⁵N,d₄ (sterile, pyrogen-free solution in saline)

-

Experimental animals (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Perchloric acid (PCA)

-

Dowex AG 50W-X8 resin

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Pentafluorobenzyl bromide (PFBBr)

-

Triethylamine

-

GC-MS system

Procedure:

-

Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment. Provide ad libitum access to food and water.

-

Tracer Administration:

-

Fast the mice for a predetermined period (e.g., 4-6 hours) to establish a baseline metabolic state.

-

Anesthetize the mouse using isoflurane.

-

Administer a bolus intravenous (e.g., tail vein) or intraperitoneal injection of L-Alanine-¹⁵N,d₄. The exact dose should be optimized but a common starting point is in the range of 150-300 mg/kg body weight.

-

-

Tissue Collection:

-

At a predetermined time point after tracer administration (e.g., 30, 60, or 90 minutes), euthanize the mouse via an approved method.

-

Rapidly dissect the muscle of interest (e.g., gastrocnemius or tibialis anterior).

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

-

Store the frozen tissue at -80°C until analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Protein Precipitation and Hydrolysis:

-

Grind the frozen muscle tissue to a fine powder under liquid nitrogen.

-

Homogenize the powdered tissue in ice-cold perchloric acid (e.g., 6% PCA) to precipitate proteins.

-

Centrifuge the homogenate and discard the supernatant (which contains the free intracellular amino acid pool).

-

Wash the protein pellet multiple times with PCA to remove any remaining free labeled alanine.

-

Hydrolyze the protein pellet in 6M HCl at 110°C for 18-24 hours.

-

-

Amino Acid Purification:

-

Neutralize the hydrolysate and purify the amino acids using cation-exchange chromatography (e.g., with Dowex AG 50W-X8 resin).

-

Elute the amino acids from the resin.

-

-

Derivatization:

-

Dry the purified amino acid sample.

-

Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatization for alanine is to form the N-pentafluorobenzyl (PFB), O-acetyl derivative.

-

-

-

GC-MS Analysis:

-

Analyze the derivatized samples using a GC-MS system.

-

Monitor the ions corresponding to the unlabeled (m/z) and labeled (m/z+5 for ¹⁵N,d₄) alanine derivatives.

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

The FSR is calculated using the precursor-product equation: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

-

E_protein: Enrichment of L-Alanine-¹⁵N,d₄ in the protein-bound alanine pool (measured from the hydrolyzed muscle protein).

-

E_precursor: Enrichment of L-Alanine-¹⁵N,d₄ in the precursor pool (ideally the intracellular free alanine pool, though plasma enrichment is often used as a surrogate).

-

t: Time of tracer incorporation in hours.

-

-

Data Presentation

The following tables provide examples of how to structure quantitative data from protein turnover experiments. The values presented are illustrative and will vary depending on the experimental model, tissue, and conditions.

Table 1: Fractional Synthesis Rates (FSR) of Mixed Muscle Protein in Mice

| Treatment Group | Tracer Used | FSR (%/hour) | Standard Deviation |

| Control | L-Alanine-¹⁵N,d₄ | 0.05 | 0.008 |

| Drug X | L-Alanine-¹⁵N,d₄ | 0.08 | 0.012 |

| Caloric Restriction | L-Alanine-¹⁵N,d₄ | 0.03 | 0.005 |

Table 2: Protein Turnover Rates in Different Tissues of Healthy Mice (Data adapted from studies using deuterated water)[1]

| Tissue | FSR (%/day) |

| Jejunum | ~40-50 |

| Ileum | ~30-40 |

| Liver | ~25-35 |

| Heart | ~10-15 |

| Skeletal Muscle | ~2-5 |

| Bone | ~1-3 |

| Skin | ~1-3 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for measuring protein turnover in vivo.

Metabolic Fate of L-Alanine-¹⁵N,d₄

Caption: Metabolic fate of L-Alanine-¹⁵N,d₄ for protein turnover.

Signaling Pathways

PI3K/Akt/mTOR Pathway (Protein Synthesis)

Caption: PI3K/Akt/mTOR signaling pathway regulating protein synthesis.

Ubiquitin-Proteasome Pathway (Protein Degradation)

Caption: The ubiquitin-proteasome pathway for protein degradation.

References

Application Note: Quantification of Amino Acid Metabolism with L-Alanine-¹⁵N,d₄

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid metabolism is a cornerstone of cellular function, fundamental to protein synthesis, energy production, and the biosynthesis of numerous critical molecules.[][2][3] Dysregulation of these pathways is a hallmark of various diseases, including cancer and metabolic disorders.[4] Stable Isotope Tracing is a powerful technique used to elucidate the intricate workings of metabolic pathways in real-time.[4] By replacing naturally occurring atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the metabolic fate of nutrients within biological systems.

L-Alanine-¹⁵N,d₄ is a stable isotope-labeled version of the amino acid L-alanine, where the nitrogen atom is replaced with ¹⁵N and four hydrogen atoms are replaced with deuterium (d₄). This dual-labeling approach provides a robust tool for Metabolic Flux Analysis (MFA), allowing for the simultaneous quantification of nitrogen and carbon fluxes. Alanine's central role in metabolism, linking carbohydrate, amino acid, and lipid pathways, makes it an excellent tracer for investigating cellular metabolic networks. This application note provides a detailed protocol for using L-Alanine-¹⁵N,d₄ to quantify amino acid metabolism in cultured cells, from experimental setup to data analysis.

Principle of the Method

The core principle involves introducing L-Alanine-¹⁵N,d₄ into a biological system, such as cell culture. The cells take up and metabolize the labeled alanine. The ¹⁵N and deuterium labels are incorporated into downstream metabolites through various biochemical reactions, primarily transamination. Alanine aminotransferase (ALT) catalyzes the transfer of the ¹⁵N-amino group from labeled alanine to α-ketoglutarate, forming ¹⁵N-glutamate and unlabeled pyruvate. The deuterated carbon backbone of alanine, upon conversion to pyruvate, can enter the Tricarboxylic Acid (TCA) cycle.

By using high-resolution mass spectrometry (MS) to measure the mass shifts in these downstream metabolites, it is possible to trace the distribution of the isotopic labels. This data allows for the calculation of metabolic flux rates, providing a quantitative snapshot of pathway activity under specific conditions.

Experimental Protocols

This section details the methodology for a typical in vitro stable isotope tracing experiment using L-Alanine-¹⁵N,d₄ with an adherent cell line.

I. Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 70-80% confluency on the day of the experiment. Culture in standard growth medium overnight in a humidified incubator (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare a custom DMEM medium that lacks unlabeled L-alanine. Supplement this base medium with dialyzed fetal bovine serum (dFBS), glucose, and other necessary components. Finally, add L-Alanine-¹⁵N,d₄ to the desired final concentration (typically matching the physiological concentration found in standard media, e.g., ~100 µM).

-

Initiation of Labeling:

-

Aspirate the standard growth medium from the cells.

-

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled alanine.

-

Add the pre-warmed L-Alanine-¹⁵N,d₄ labeling medium to each well.

-

-

Incubation: Return the plates to the incubator and incubate for a specific duration. The time course can vary from minutes to hours, depending on the metabolic pathways of interest and their turnover rates. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached.

II. Metabolite Extraction

-

Quenching Metabolism: After the incubation period, rapidly aspirate the labeling medium. Immediately place the culture plate on dry ice to quench all enzymatic activity.

-

Extraction:

-

Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

-

Use a cell scraper to detach the cells into the methanol solution.

-

Transfer the cell lysate/methanol mixture into a microcentrifuge tube.

-

-

Cell Lysis and Protein Precipitation:

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

-

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a centrifugal vacuum concentrator (e.g., SpeedVac). Store dried samples at -80°C until analysis.

III. LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol or a buffer compatible with the chromatography method. Vortex and centrifuge to pellet any insoluble material.

-

Chromatographic Separation: Inject the reconstituted sample into a Liquid Chromatography (LC) system. Separation of amino acids is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry Detection: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that allows for the detection of specific mass-to-charge ratios (m/z) corresponding to the unlabeled (M+0) and labeled (M+n) isotopologues of target metabolites.

-

Data Acquisition: Acquire data in full scan mode or using a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to enhance sensitivity for specific metabolites of interest.

Data Presentation and Interpretation

The raw data from the LC-MS/MS analysis consists of peak areas for different isotopologues of each metabolite. This data is corrected for the natural abundance of stable isotopes before further analysis.

Table 1: Example Isotopologue Distribution Data

The following table presents hypothetical data for the fractional enrichment of key amino acids after 8 hours of labeling with L-Alanine-¹⁵N,d₄. "M+n" refers to the mass isotopologue with 'n' additional mass units from the tracer.

| Metabolite | M+0 (Unlabeled) | M+1 (¹⁵N) | M+2 | M+3 | M+4 (d₄) | M+5 (¹⁵N,d₄) |

| L-Alanine | 5.2% | 0.1% | 0.0% | 0.0% | 4.9% | 89.8% |

| L-Glutamate | 65.7% | 34.1% | 0.1% | 0.1% | 0.0% | 0.0% |

| L-Aspartate | 82.3% | 17.5% | 0.1% | 0.1% | 0.0% | 0.0% |

| L-Glutamine | 71.4% | 28.5% | 0.1% | 0.0% | 0.0% | 0.0% |

Interpretation:

-

L-Alanine: The high enrichment of the M+5 isotopologue confirms efficient uptake of the tracer.

-

L-Glutamate: The significant M+1 peak indicates substantial flux through alanine aminotransferase, where the ¹⁵N from alanine is transferred to α-ketoglutarate.

-

L-Aspartate: The M+1 peak in aspartate demonstrates the subsequent transfer of the ¹⁵N label from glutamate to oxaloacetate via aspartate aminotransferase (AST).

-

L-Glutamine: The M+1 peak shows the incorporation of ¹⁵N-glutamate into glutamine, catalyzed by glutamine synthetase.

Visualizations

Experimental Workflow

References

- 2. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Alanine (¹³Câ, 97-99%; Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6800-0.25 [isotope.com]

- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Alanine-15N,d4: Applications and Protocols in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine-15N,d4 is a stable isotope-labeled version of the non-essential amino acid L-alanine. The incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d4) creates a powerful tool for metabolic research. In clinical settings, it serves as a tracer to investigate amino acid metabolism, protein synthesis, and metabolic flux in various physiological and pathological states. Its non-radioactive nature makes it a safe and effective tool for human studies. This document provides an overview of its applications, detailed experimental protocols, and data presentation for clinical research.

Core Applications in Clinical Research